Toluene-2,4-diammonium sulphate

概要

説明

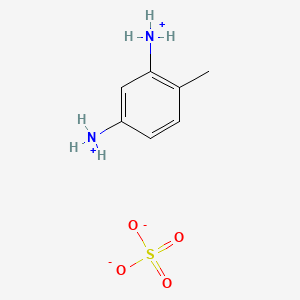

Toluene-2,4-diammonium sulphate is an organic compound with the chemical formula C7H12N2O4S. It is a colorless crystalline solid that dissolves easily in water and exhibits strong reducibility and electrophilicity . This compound is obtained by reacting 2,4-diaminotoluene with sulfuric acid .

準備方法

Synthetic Routes and Reaction Conditions

Toluene-2,4-diammonium sulphate is synthesized by reacting 2,4-diaminotoluene with concentrated sulfuric acid . The reaction typically involves mixing the reactants under controlled temperature and pressure conditions to ensure complete conversion and high yield of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to handle large volumes and ensure consistent quality and purity of the final product.

化学反応の分析

Types of Reactions

Toluene-2,4-diammonium sulphate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, often resulting in the formation of amine derivatives.

Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions may produce amine derivatives.

科学的研究の応用

Chemical Properties and Structure

Toluene-2,4-diammonium sulphate has the molecular formula and is characterized by its solubility in water and ability to form salts. Its structure consists of a toluene backbone with two amino groups located at the 2 and 4 positions, making it a versatile compound for various chemical reactions .

Dyes and Pigments

TDA is primarily utilized as an intermediate in the synthesis of various dyes. It plays a crucial role in producing hair dyes and leather colorants. The compound is particularly effective in creating direct oxidation blacks, which are essential for achieving deep colors in hair and fur dyes . Furthermore, TDA enhances the dyeability of fibers and contributes to the thermal stability of polyamides used in textiles .

Polymer Production

This compound is integral in manufacturing polyurethane through its conversion to toluene diisocyanate (TDI). This application is significant as TDI is widely used in producing flexible and rigid foams, elastomers, and coatings. The thermal stability imparted by TDA makes it valuable in improving the performance characteristics of these materials .

Environmental Research

Recent studies have explored the degradation pathways of TDA compounds using persulfate oxidation methods. This research focuses on understanding how TDA can be effectively broken down in wastewater treatment processes, highlighting its environmental significance and potential for remediation efforts . The kinetics of degradation reveal insights into the effectiveness of various oxidants in treating contaminated water sources.

Health Risks

Despite its industrial utility, TDA poses health risks that necessitate careful handling. Acute exposure can lead to severe skin and eye irritation, respiratory issues, and potential carcinogenic effects as classified by the EPA . Long-term studies have indicated that chronic exposure could result in liver damage and increased tumor incidence in laboratory animals . Therefore, safety assessments are critical for workers handling this compound.

Regulatory Status

Due to its hazardous nature, TDA is subject to strict regulations regarding its use in consumer products. For instance, it is listed under Schedule 10 of the Poisons Standard in Australia due to its potential dangers when used in skin colorants . Regulatory bodies continue to monitor its applications to mitigate health risks associated with exposure.

Case Studies

作用機序

The mechanism of action of toluene-2,4-diammonium sulphate involves its interaction with molecular targets and pathways in biological systems. The compound’s electrophilic nature allows it to react with nucleophilic sites in biomolecules, leading to various biochemical effects. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or biochemical research .

類似化合物との比較

Similar Compounds

Toluene-2,6-diammonium sulphate: Similar in structure but with different positional isomers.

Benzene-1,4-diammonium sulphate: Another aromatic diamine with different substitution patterns.

Uniqueness

Toluene-2,4-diammonium sulphate is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and applications. Its strong reducibility and electrophilicity make it particularly useful in various chemical and industrial processes .

生物活性

Toluene-2,4-diammonium sulphate (TDA) is a compound that has garnered attention due to its biological activity and potential implications in various fields, including environmental science, toxicology, and industrial applications. This article explores the biological activity of TDA through a detailed examination of its effects, degradation pathways, and relevant case studies.

This compound is a salt derived from toluene-2,4-diamine, characterized by the following properties:

- Chemical Formula : C₇H₁₀N₂·H₂SO₄

- Molecular Weight : 174.24 g/mol

- Solubility : Highly soluble in water, which facilitates its interaction with biological systems.

Toxicological Effects

Research indicates that TDA exhibits significant toxicological effects, particularly in animal models. Key findings include:

- Acute Toxicity : Exposure to high levels of TDA can lead to severe skin and eye irritation, respiratory problems, and neurological symptoms such as dizziness and convulsions .

- Chronic Effects : Long-term exposure has been associated with liver injuries and carcinogenic effects in rodents. Studies have shown that dietary administration of TDA leads to increased incidences of tumors in the liver and mammary glands of rats and mice .

Carcinogenic Potential

The Environmental Protection Agency (EPA) classifies TDA as a Group B2 probable human carcinogen based on animal studies that demonstrated tumor development across various organ systems . The following table summarizes key findings from carcinogenicity studies:

| Study Type | Organ Affected | Tumor Type | Incidence Rate (%) |

|---|---|---|---|

| NCI (1979) | Liver | Hepatocellular carcinoma | 16% |

| NCI (1979) | Mammary Gland | Adenoma | 14% |

| Two-Year Feeding Study | Multiple Organs | Various Tumors | Significant Increase |

Biodegradation Studies

Research on the biodegradation of TDA highlights its transformation in environmental contexts. A notable study examined the degradation of toluene-2,4-diamine by persulfate at near-neutral pH conditions. The results indicated that TDA can be effectively degraded by persulfate, leading to the formation of less harmful metabolites .

Degradation Pathway

The degradation pathway involves several intermediates, including:

- Oxidation Products : Formation of 4-acetylamino-2-aminotoluene and other acetylated derivatives.

- Complete Mineralization : Under specific conditions, TDA can be mineralized into carbon dioxide and water.

Case Study 1: Occupational Exposure

A study conducted among workers in industries using TDA revealed significant health risks associated with prolonged exposure. Symptoms reported included respiratory issues and skin irritations. Monitoring programs were recommended to assess exposure levels and implement safety measures .

Case Study 2: Environmental Impact

In an environmental assessment, TDA was detected in wastewater samples from manufacturing plants. The study emphasized the need for effective treatment processes to mitigate the release of TDA into aquatic ecosystems, where it poses risks to aquatic life due to its toxic properties .

特性

IUPAC Name |

(3-azaniumyl-4-methylphenyl)azanium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.H2O4S/c1-5-2-3-6(8)4-7(5)9;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUZJQBOBCRXOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[NH3+])[NH3+].[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65321-67-7 | |

| Record name | 1,3-Benzenediamine, 4-methyl-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65321-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74283-36-6, 65321-67-7 | |

| Record name | 1,3-Benzenediamine, 4-methyl-, sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74283-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1,3-benzenediamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065321677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Toluene-2,4-diammonium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。